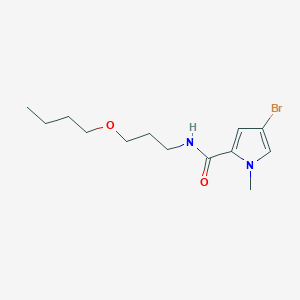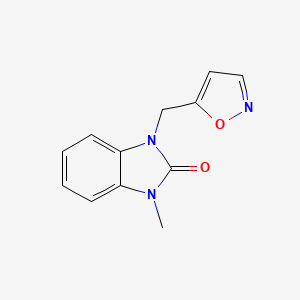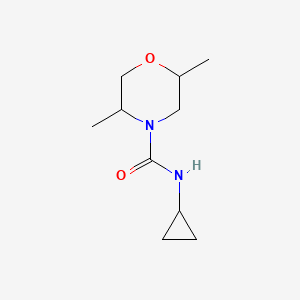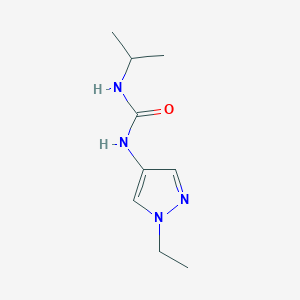
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol, also known as DTTPE, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTPE is a thiazolidine derivative that has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol is not fully understood. However, it has been proposed that 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol exerts its biological activity by interacting with specific targets in cells. In anticancer studies, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. In antiviral studies, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been shown to inhibit the replication of HIV-1 by blocking the activity of reverse transcriptase. In antifungal studies, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been shown to inhibit the growth of Candida albicans by disrupting the cell membrane.
Biochemical and Physiological Effects:
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been reported to have various biochemical and physiological effects. In anticancer studies, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In antiviral studies, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been shown to reduce the viral load in HIV-1 infected cells. In antifungal studies, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been shown to inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger.
Advantages and Limitations for Lab Experiments
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in good yields and with high purity. It has been extensively studied for its potential applications in various fields, and its mechanism of action is well understood. However, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol also has some limitations. It is a relatively new compound, and its full potential has not been explored. Additionally, its biological activity may vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol. In medicinal chemistry, further studies are needed to explore its potential as an anticancer, antiviral, and antifungal agent. In material science, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol can be used as a building block for the synthesis of various functional materials, including sensors and catalysts. In analytical chemistry, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol can be used as a chiral selector for the separation of enantiomers. Additionally, further studies are needed to explore the potential of 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol as a therapeutic agent for the treatment of various diseases.
Synthesis Methods
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been synthesized using various methods, including the reaction of 2-mercaptoethanol with phenylglyoxylic acid, followed by cyclization with chloroacetic acid. Another method involves the reaction of thiazolidine-2-thione with benzaldehyde, followed by reduction with sodium borohydride. These methods have been reported to yield 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol in good yields and with high purity.
Scientific Research Applications
2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been investigated for its anticancer, antiviral, and antifungal activities. In material science, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been used as a building block for the synthesis of various functional materials, including polymers and nanoparticles. In analytical chemistry, 2-(1,1-Dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol has been used as a chiral selector for the separation of enantiomers.
properties
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-2-yl)-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S/c13-11(10-5-2-1-3-6-10)9-12-7-4-8-16(12,14)15/h1-3,5-6,11,13H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNKUMARZOMLXNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(4-Chlorophenyl)ethyl]-1,1-dimethylurea](/img/structure/B6647216.png)

![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-(furan-2-yl)methanamine](/img/structure/B6647235.png)

![3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)
![4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647262.png)






![4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)
![3-[(3-Chloro-4-cyanophenyl)sulfonyl-cyclopropylamino]propanoic acid](/img/structure/B6647325.png)